tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate
Description
tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate is a piperidine-derived carbamate compound featuring a tert-butyloxycarbonyl (Boc) protecting group, a benzyl substituent at the 1-position, and methyl groups at the 2- and 5-positions of the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of small-molecule therapeutics targeting neurological and metabolic disorders. Its structural complexity, including stereochemical diversity and steric hindrance from the benzyl and methyl groups, influences its reactivity and physicochemical properties .
Notably, the compound (CAS: 1315367-57-7) has been listed as discontinued in commercial catalogs, likely due to niche applications or challenges in large-scale synthesis .
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-12-21(13-16-9-7-6-8-10-16)15(2)11-17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
InChI Key |
PQHYEHZEEAWEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a benzyl-substituted piperidine derivative. The process often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
tert-Butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Substituent Position and Steric Effects
Key Insight : The 2,5-dimethyl substitution in the target compound introduces significant steric hindrance, which may limit its reactivity in nucleophilic substitution reactions compared to analogs with methyl groups at less crowded positions (e.g., 3,5-dimethyl isomer) .
Functional Group Variations
Key Insight : The benzyl group in the target compound provides lipophilicity, favoring blood-brain barrier penetration, whereas hydroxyl or bicyclic analogs prioritize solubility or conformational rigidity .
Biological Activity
tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate is a synthetic organic compound belonging to the carbamate class. Its unique structural features make it a subject of interest in various biological and medicinal research fields. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H30N2O2
- Molecular Weight : 318.461 g/mol
- CAS Number : 1315365-30-0
The compound features a tert-butyl group attached to a piperidine ring that is further substituted with a benzyl and two methyl groups. This specific substitution pattern contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, influencing metabolic pathways and signal transduction processes.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes:
- Cholinesterase Inhibition : Studies have shown that derivatives with an N-benzyl moiety demonstrate superior cholinesterase inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Monoamine Oxidase B Inhibition : Compounds in this class have been identified as effective inhibitors of monoamine oxidase B (MAO-B), which plays a significant role in the metabolism of neurotransmitters .
2. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research into similar piperidine derivatives has revealed:
- Cytotoxic Effects : Dipeptide-type inhibitors derived from piperidine structures have shown cytotoxic activity against various human carcinoma cell lines . The presence of the benzyl group may enhance interactions with cancer cell targets.
3. Neuroprotective Effects
Given its ability to inhibit cholinesterase and MAO-B, this compound may also exhibit neuroprotective effects. The modulation of neurotransmitter levels through enzyme inhibition can help alleviate symptoms associated with neurodegenerative disorders.
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
